molecular formula C8H7Br2FO B1521580 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene CAS No. 944278-92-6

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Cat. No.: B1521580
CAS No.: 944278-92-6
M. Wt: 297.95 g/mol
InChI Key: FTYZTLCOULBXDS-UHFFFAOYSA-N
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Description

Bromoethoxybenzene compounds are generally used in organic synthesis . They have a benzene ring, which is a cyclic compound with alternating double bonds, attached to an ethoxy group (an oxygen and two carbon atoms) and bromine atoms .


Synthesis Analysis

The synthesis of bromoethoxybenzene compounds often involves the bromination of carbonyl compounds . This is an important transformation in organic synthesis chemistry . Several reagents have been applied to synthesize α-bromo carbonyl derivatives .


Molecular Structure Analysis

The molecular structure of bromoethoxybenzene compounds consists of a benzene ring attached to an ethoxy group and bromine atoms . The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Bromoethoxybenzene compounds can undergo various chemical reactions. For example, they can participate in cyclopropanation reactions in the presence of certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of bromoethoxybenzene compounds would depend on their specific structure. For example, the melting point, boiling point, and density can vary .

Scientific Research Applications

Lithium-Ion Batteries

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, specifically its derivative 4-bromo-2-fluoromethoxybenzene (BFMB), has been studied as a bi-functional electrolyte additive for lithium-ion batteries. It has the potential to electrochemically polymerize to form a protective film at 4.6 V (vs. Li/Li+), providing overcharge protection by preventing voltage rise. Additionally, it contributes to lowering the flammability of the electrolyte and enhancing the thermal stability of lithium-ion batteries, without adversely affecting their normal cycle performance (Zhang Qian-y, 2014).

Radiochemistry

In radiochemistry, the compound is pivotal for 18F-arylation reactions, which are crucial in PET imaging and radiopharmaceuticals. The study focused on the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene by exploring various nucleophilic aromatic substitution reactions with [18F]fluoride. This compound is highly significant in synthesizing metallo-organic 4-[18F]fluorophenyl compounds or for use in Pd-catalyzed coupling reactions (J. Ermert et al., 2004).

Organic Synthesis and Chemical Reactions

The compound's derivatives are crucial intermediates in various organic synthesis processes. For example, research has been done on the synthesis of compounds like 1,2-Bis(bromomethyl)-4-fluorobenzene, which is synthesized from 3,4-dimethylbenzenamine through a series of reactions including diazotization and bromination. This process, and the factors affecting it, like raw material rate, reaction time, and temperature, are crucial for the development of feasible synthetic conditions for such compounds (Guo Zhi-an, 2009).

Material Sciences

The compound also finds relevance in material sciences. Studies involving its derivatives focus on understanding molecular interactions and vibrational assignments for various substituted benzenes, contributing to the knowledge base in spectroscopy and material analysis (B. V. Reddy & G. Rao, 1994).

Mechanism of Action

The mechanism of action of bromoethoxybenzene compounds would depend on their specific chemical structure and the context in which they are used. For example, in a cyclopropanation reaction, a carbon atom might attack another carbon-containing bromine atom, pushing out the bromide ion .

Safety and Hazards

The safety and hazards associated with bromoethoxybenzene compounds would depend on their specific structure. Some of these compounds might be classified as Acute Tox. 4 Oral, indicating that they are harmful if swallowed .

Future Directions

The future directions for research on bromoethoxybenzene compounds could involve exploring their potential uses in organic synthesis and studying their reactivity in various chemical reactions .

Properties

IUPAC Name

4-bromo-1-(2-bromoethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYZTLCOULBXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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